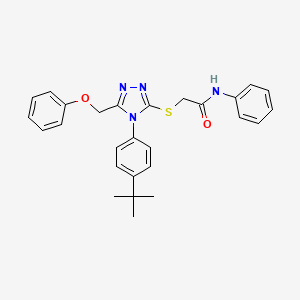

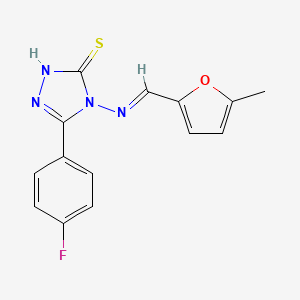

3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Fluorphenyl)-4-(((5-Methylfuran-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Triazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der Pharmazie, Agrochemie und Materialwissenschaft eingesetzt.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 3-(4-Fluorphenyl)-4-(((5-Methylfuran-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion umfasst in der Regel die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring wird durch eine Cyclisierungsreaktion gebildet, die Hydrazinderivate und Schwefelkohlenstoff beinhaltet.

Einführung der Fluorphenylgruppe: Die 4-Fluorphenylgruppe wird über eine nucleophile Substitutionsreaktion unter Verwendung von 4-Fluorbenzylchlorid eingeführt.

Kondensation mit 5-Methylfuran-2-carbaldehyd: Der letzte Schritt beinhaltet die Kondensation des Triazolderivats mit 5-Methylfuran-2-carbaldehyd unter basischen Bedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierte Synthese und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, was zur Bildung von Sulfoxiden und Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Triazolring oder die Fluorphenylgruppe angreifen und zu verschiedenen reduzierten Derivaten führen.

Substitution: Die Verbindung kann an nucleophilen und elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an der Fluorphenylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Natriumhydrid und Alkylhalogenide werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Reduzierte Triazolderivate.

Substitution: Verschiedene substituierte Triazolderivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie für die Katalyse verwendet werden.

Materialwissenschaft: Sie kann in Polymere und andere Materialien eingearbeitet werden, um verbesserte Eigenschaften zu erzielen.

Biologie

Antimikrobielle Aktivität: Die Verbindung hat sich als potenzielles antimikrobielles Mittel gegen verschiedene Bakterien- und Pilzstämme erwiesen.

Enzyminhibition: Sie kann als Inhibitor für bestimmte Enzyme wirken, wodurch sie in der biochemischen Forschung nützlich ist.

Medizin

Arzneimittelentwicklung: Die Verbindung wird auf ihr Potenzial als therapeutisches Mittel zur Behandlung von Krankheiten wie Krebs und Infektionskrankheiten untersucht.

Industrie

Agrochemikalien: Sie kann bei der Entwicklung neuer Pestizide und Herbizide eingesetzt werden.

Pharmazeutika: Die Verbindung ist aufgrund ihrer vielfältigen biologischen Aktivitäten ein Kandidat für die Entwicklung neuer Medikamente.

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Fluorphenyl)-4-(((5-Methylfuran-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. So kann sie beispielsweise die Aktivität bestimmter Kinasen hemmen, was zur Unterbrechung der Zellsignalwege führt, die an der Krebsentstehung beteiligt sind.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(4-Chlorphenyl)-4-(((5-Methylfuran-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion

- 3-(4-Bromphenyl)-4-(((5-Methylfuran-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion

- **3-(4-Methylphenyl)-4-(((5-Methylfuran-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion

Einzigartigkeit

Das Vorhandensein der 4-Fluorphenylgruppe in 3-(4-Fluorphenyl)-4-(((5-Methylfuran-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion verleiht einzigartige Eigenschaften wie eine erhöhte Lipophilie und eine verbesserte biologische Aktivität im Vergleich zu seinen Analoga. Dies macht sie zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

CAS-Nummer |

587007-03-2 |

|---|---|

Molekularformel |

C14H11FN4OS |

Molekulargewicht |

302.33 g/mol |

IUPAC-Name |

3-(4-fluorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H11FN4OS/c1-9-2-7-12(20-9)8-16-19-13(17-18-14(19)21)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,18,21)/b16-8+ |

InChI-Schlüssel |

YPTYWUWKZKEODZ-LZYBPNLTSA-N |

Isomerische SMILES |

CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |

Kanonische SMILES |

CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N'-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12023130.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12023145.png)

![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12023154.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B12023168.png)

![N'-[(E)-1-[1,1'-biphenyl]-4-ylethylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12023173.png)

![4-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12023187.png)

![4-({6-[(5E)-5-(3-{6-[(4-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12023199.png)

![N-(2,4-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023206.png)

![N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B12023215.png)